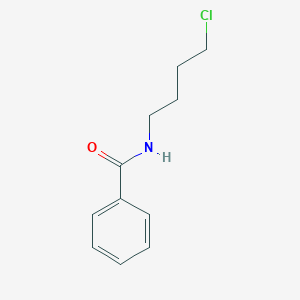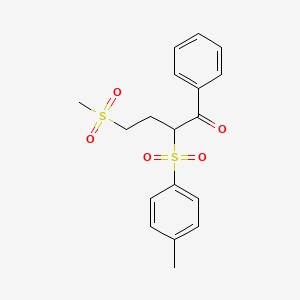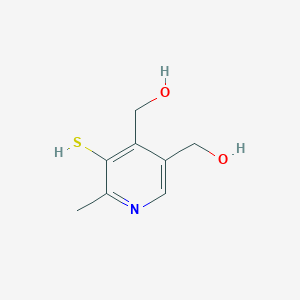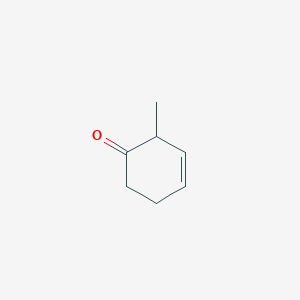
8-Ureidocaffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ureidocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages This compound is characterized by the presence of a ureido group at the 8th position of the caffeine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ureidocaffeine typically involves the introduction of a ureido group to the caffeine molecule. One common method is the reaction of caffeine with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ureido group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of this compound produced on an industrial scale.
化学反応の分析
Types of Reactions: 8-Ureidocaffeine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogens or alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions often result in the formation of various substituted xanthines.
科学的研究の応用
8-Ureidocaffeine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 8-Ureidocaffeine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, this compound can modulate various physiological processes, including neurotransmission and cellular signaling pathways. The compound’s effects are mediated through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular responses.
類似化合物との比較
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A related xanthine alkaloid found in chocolate, with milder stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Uniqueness of 8-Ureidocaffeine: this compound stands out due to the presence of the ureido group, which imparts unique chemical and biological properties
特性
CAS番号 |
5426-60-8 |
|---|---|
分子式 |
C9H12N6O3 |
分子量 |
252.23 g/mol |
IUPAC名 |
(1,3,7-trimethyl-2,6-dioxopurin-8-yl)urea |
InChI |
InChI=1S/C9H12N6O3/c1-13-4-5(11-8(13)12-7(10)17)14(2)9(18)15(3)6(4)16/h1-3H3,(H3,10,11,12,17) |
InChIキー |
ZJKYXZTXVYFJGR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1NC(=O)N)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)


![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)

![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)


